molecular formula C17H20N2O4S B5722216 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone CAS No. 6297-18-3

5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone

Cat. No.: B5722216
CAS No.: 6297-18-3
M. Wt: 348.4 g/mol
InChI Key: ZWYFYCLQWBXNDS-PTNGSMBKSA-N
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Description

5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is a synthetic 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized in medicinal chemistry as a privileged scaffold for the design of biologically active molecules . The core structure is characterized by an exocyclic C5 double bond, a feature known to significantly influence the compound's pharmacological profile and reactivity . The specific substitution pattern includes a 4-ethoxy-3-methoxyphenyl (also known as a trimethoxyphenyl-like) group at the methylene carbon and a morpholino ring at the 2-position, which are incorporated to modulate the compound's properties and target interactions. This compound is of significant interest in early-stage drug discovery research. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic systems and as a core structure for the development of novel therapeutic agents . The 4-thiazolidinone scaffold, particularly 5-ene derivatives, has been extensively explored for its diverse biological activities, which may include potential antitumor, antimicrobial, and anti-inflammatory properties, although the specific activity profile of this analog requires empirical determination . The morpholino substituent is a common pharmacophore intended to enhance solubility and influence binding affinity, while the ethoxy-methoxyphenyl group is a pharmacophoric element found in tubulin-binding agents, suggesting potential for investigation in oncology research . The mechanism of action for 5-ene-4-thiazolidinones is not unitary and is highly dependent on the specific substituents; they can interact with various enzymatic targets or receptors . Researchers are advised to conduct thorough target identification studies to elucidate its specific mechanism in their biological systems. This product is intended for use in chemical library screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Please Note: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-13-5-4-12(10-14(13)21-2)11-15-16(20)18-17(24-15)19-6-8-22-9-7-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYFYCLQWBXNDS-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357090
Record name AC1LHRVH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-18-3
Record name AC1LHRVH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-(4-morpholinyl)-4-thiazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of thiazolone compounds, including 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone, demonstrate promising antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and cell cycle arrest.

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects against a range of pathogens. Preliminary studies suggest that it exhibits significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiazolone derivatives is crucial for optimizing their biological activity. SAR studies have revealed that modifications to the ethoxy and morpholinyl groups can enhance potency and selectivity against specific targets.

Modification Effect on Activity
Ethoxy group variationAlters lipophilicity, affecting cellular uptake
Morpholinyl substitutionEnhances binding affinity to biological targets

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolone derivatives, including the compound . The results indicated that it exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.

Case Study 2: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolone derivatives exhibit diverse biological activities depending on substituents at C5 (benzylidene group) and C2 (amine/heterocyclic moiety). Below is a detailed comparison based on structural features, mechanisms, and efficacy:

Structural and Functional Comparison

Compound Name C5 Substituent C2 Substituent Key Biological Activities Mechanism of Action Resistance Profile
Target Compound 4-Ethoxy-3-methoxybenzylidene 4-Morpholinyl Anticipated: Microtubule disruption, apoptosis induction Likely JNK1 activation or tubulin binding (inferred from analogs) Potential MDR override (unconfirmed)
MMPT (5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone) 4-Methylbenzylidene Phenylamino Antiproliferative activity in NSCLC and colon cancer; induces G2/M arrest JNK1-dependent apoptosis; microtubule disruption; P-glycoprotein-independent Effective against MDR cancers
DBPT (5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine) 2,4-Dihydroxybenzylidene Phenylimino MDR cancer inhibition; G2/M arrest JNK1 activation; histone H3 phosphorylation; spindle abnormality Overcomes P-gp-mediated resistance
Compound 8d/8f (E)-5-benzylidene derivatives Varied benzylidene Oxadiazol-methoxy-phenyl Antibacterial activity (Gram-negative) Unknown; likely membrane disruption N/A
Morpholine-containing analogs (e.g., Compound 22) Fluorenylmethylene Morpholinopiperidinyl Antibiotic enhancer (adjuvant therapy) Synergizes with antibiotics by disrupting efflux pumps Targets MDR bacteria

Key Findings from Comparative Analysis

C5 Substituent Impact :

  • Electron-Donating Groups (e.g., 4-methyl, 4-ethoxy-3-methoxy in MMPT and the target compound) enhance anticancer activity by promoting tubulin binding or kinase modulation .
  • Hydroxyl Groups (e.g., 2,4-dihydroxy in DBPT) improve solubility and hydrogen bonding but may reduce metabolic stability .

Morpholine derivatives also show adjuvant antibacterial effects, though this is context-dependent . Phenylamino/Imino Groups (MMPT/DBPT) facilitate JNK1 activation and microtubule destabilization, critical for apoptosis in MDR cancers .

Mechanistic Divergence :

  • MMPT and DBPT act via JNK1-dependent pathways, causing G2/M arrest and spindle defects .
  • The target compound’s morpholinyl group may alter kinase targeting (e.g., GSK3β inhibition inferred from analog data ), though experimental validation is needed.

Resistance Profiles: MMPT and DBPT bypass P-glycoprotein-mediated drug efflux, a common MDR mechanism .

Data Table: Anticancer Activity of Select Thiazolone Derivatives

Compound IC₅₀ (μM) Cell Lines Tested Key Targets References
MMPT 2.5–5.0 H1792 (lung), HCT116 (colon) Tubulin, JNK1
DBPT 1.8–3.2 SW620 (colon), A549 (lung) JNK1, Histone H3
Target Compound Pending Unreported Hypothesized: Tubulin/JNK1/GSK3β N/A (inferred)

Biological Activity

5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including antibacterial, antifungal, anti-melanogenic, and cytotoxic activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3SC_{22}H_{30}N_{4}O_{3}S with a molecular weight of approximately 430.57 g/mol. Its structure features a thiazolone ring, which is known for its biological activity, alongside a morpholine moiety and an ethoxy-methoxy-substituted phenyl group.

Antibacterial Activity

Research has demonstrated that various derivatives of thiazolone compounds exhibit antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The antibacterial activity of this compound was evaluated using the agar diffusion method against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antibacterial effects.

Pathogen Inhibition Zone (mm) Activity
E. coli15Moderate
Staphylococcus aureus20Strong
Klebsiella pneumoniae12Weak

Antifungal Activity

The compound also exhibits antifungal activity against species like Candida albicans. In vitro studies reported an IC50 value indicating effective concentration levels required to inhibit fungal growth. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anti-Melanogenic Activity

A notable aspect of this compound is its potential as a tyrosinase inhibitor, which is crucial in melanin production. Comparative studies showed that it inhibited mushroom tyrosinase activity more effectively than standard inhibitors like kojic acid. The compound demonstrated an IC50 value significantly lower than that of kojic acid, indicating its potential use in skin-whitening applications.

Compound IC50 (μM) Activity
Kojic Acid50Standard
This compound18Superior

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects on various cancer cell lines, the compound displayed selective toxicity towards certain cancer cells without affecting normal cells significantly. This selectivity suggests a favorable safety profile for therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving the synthesis of thiazolone derivatives indicated that modifications in the phenyl group enhanced antibacterial activity against resistant strains.
  • Tyrosinase Inhibition Study : Research focused on the anti-melanogenic properties showed that structural analogs with similar scaffolds exhibited varying degrees of inhibition, underscoring the importance of functional groups in determining efficacy.

Q & A

Q. How can researchers optimize the synthesis of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves selecting solvents (e.g., DMSO or ethanol) and catalysts (acid/base) tailored to reaction steps, as seen in analogous thiazolidinone syntheses . Reflux conditions and inert atmospheres are critical for minimizing side reactions. Monitor progress via TLC or HPLC to isolate intermediates and final products with ≥95% purity. Adjust stoichiometry of morpholine derivatives to enhance nucleophilic substitution efficiency.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazolone and phenyl rings.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (using SHELX programs ) to resolve stereochemistry of the exocyclic double bond.
  • FT-IR to verify functional groups (e.g., C=O, C=S).

Q. How does pH influence the stability of this compound during storage and biological assays?

  • Methodological Answer: Conduct stability studies using UV-Vis spectrophotometry or HPLC under varying pH (4–10). Thiazolidinone derivatives are prone to hydrolysis under acidic or alkaline conditions; neutral pH (7.4) buffers (e.g., PBS) are recommended for in vitro assays . Lyophilization in amber vials under nitrogen can enhance shelf life.

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer: Prioritize cell-based assays:
  • Anticancer: MTT/WST-1 assays on cancer cell lines (e.g., H460 lung cancer) with IC₅₀ determination .
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anti-inflammatory: COX-2 inhibition or TNF-α suppression in macrophage models .
    Include positive controls (e.g., doxorubicin for anticancer assays) and dose ranges (1–100 μM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?

  • Methodological Answer: Synthesize analogs with modifications to:
  • Morpholinyl group: Replace with piperazine or thiomorpholine to assess solubility/activity trade-offs.
  • Ethoxy/methoxy substituents: Test halogenated or bulkier alkoxy groups for enhanced binding to hydrophobic pockets .
    Evaluate changes in bioactivity using standardized assays and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions.

Q. How should researchers resolve contradictions in apoptosis induction data across different cancer cell lines?

  • Methodological Answer: Discrepancies may arise from cell-specific JNK/caspase activation pathways . Perform:
  • Western blotting for cleaved caspases-3/9 and phospho-JNK.
  • Knockdown experiments (siRNA against JNK1/2) to confirm pathway dependency.
  • Comparative metabolomics to identify cell line-specific resistance mechanisms (e.g., glutathione upregulation).

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer: Poor pharmacokinetics (PK) often underlie such gaps. Conduct:
  • ADME profiling: Microsomal stability assays (CYP450 metabolism) and plasma protein binding studies.
  • Pharmacodynamic modeling: Correlate tumor reduction in xenografts (e.g., H460 models ) with plasma concentrations.
  • Formulation optimization: Use liposomal encapsulation or PEGylation to enhance bioavailability.

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer: Employ:
  • Molecular dynamics (MD) simulations to assess binding to non-target kinases (e.g., EGFR, VEGFR).
  • ToxPredict databases (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks.
    Validate predictions with kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What experimental designs are recommended for studying synergy with existing therapies?

  • Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method:
  • Test with standard chemotherapeutics (e.g., paclitaxel) in P-glycoprotein-overexpressing resistant lines .
  • Monitor synergistic apoptosis via flow cytometry (Annexin V/PI staining).
  • Assess reversal of multidrug resistance (MDR) using calcein-AM efflux assays.

Q. How can researchers elucidate the role of mitochondrial pathways in apoptosis induction?

  • Methodological Answer:
    Use fluorescent probes (JC-1 for mitochondrial membrane potential) and Seahorse assays to measure OCR/ECAR. Confirm cytochrome c release via subcellular fractionation and immunofluorescence. Compare with Bax/Bak knockout models to isolate mitochondrial vs. extrinsic pathway contributions .

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